
1-Bromo-2-isopropoxy-3-methoxybenzene
Vue d'ensemble
Description
1-Bromo-2-isopropoxy-3-methoxybenzene is a chemical compound with the CAS Number: 442200-49-9 . It has a molecular weight of 245.12 . It is stored at a temperature between 2-8°C . The compound is in liquid form and is used as an intermediate in organic syntheses .
Molecular Structure Analysis
The molecular formula of this compound is C10H13BrO2 . The InChI code for this compound is 1S/C10H13BrO2/c1-7(2)13-10-8(11)5-4-6-9(10)12-3/h4-7H,1-3H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It is stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Environmental Analysis
Halogenated methoxybenzenes like 1-Bromo-2-isopropoxy-3-methoxybenzene have been studied for their presence in the environment. Research by Führer and Ballschmiter (1998) in the marine troposphere of the Atlantic Ocean identified a pattern of various halogenated anisoles, suggesting a mixed biogenic and anthropogenic origin. This study implies that compounds similar to this compound are part of the complex mixture of organohalogens in marine environments (Führer & Ballschmiter, 1998).
Chemical Synthesis and Properties
Toyota, Kawasaki, Nakamura, and Yoshifuji (2003) have utilized a related compound, 2-bromo-1,3-di-tert-butyl-5-methoxybenzene, to prepare sterically protected diphosphene and fluorenylidenephosphine. Their study highlights the potential of such compounds in the synthesis of low-coordinate phosphorus compounds, indicating a role in advanced chemical synthesis (Toyota et al., 2003).
Electrochemical Applications
Esteves, Ferreira, and Medeiros (2007) investigated the electrochemical reduction of compounds structurally related to this compound. Their research focused on the catalytic potential of these compounds in generating high yields of tetrahydrofuran derivatives, demonstrating their utility in electrochemistry (Esteves et al., 2007).
Aromatic Compounds in Fragrance Synthesis
Scrivanti, Bertoldini, Beghetto, and Matteoli (2008) explored the use of a compound similar to this compound in the synthesis of aromatic compounds used in fragrances. Their study demonstrates the relevance of such bromoanisoles in the production of valuable floral fragrances (Scrivanti et al., 2008).
Liquid Crystal Research
Bertini, Perrin, Sinou, Thozet, and Vill (2003) studied the reaction of pseudo-glucal with Grignard reagents derived from 1-bromo-4-methoxybenzene and similar compounds. This research indicates the application of such compounds in synthesizing chiral liquid crystals, which have significant potential in display technologies (Bertini et al., 2003).
Safety and Hazards
The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Orientations Futures
Propriétés
IUPAC Name |
1-bromo-3-methoxy-2-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-7(2)13-10-8(11)5-4-6-9(10)12-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROLWOKMICXZCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




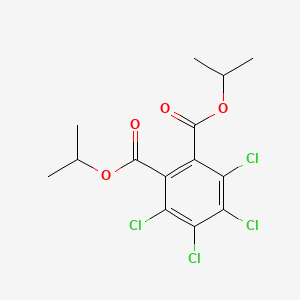
![7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6359405.png)
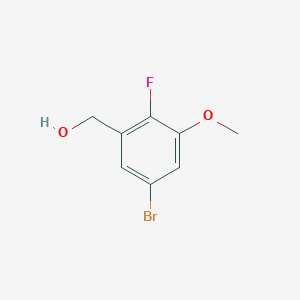
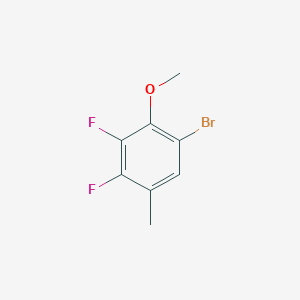
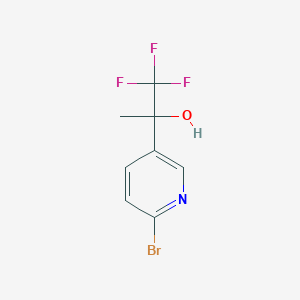
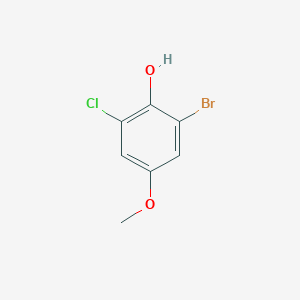
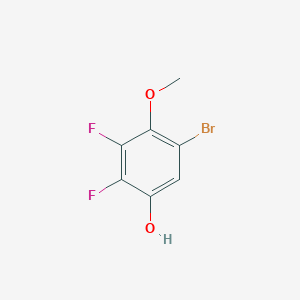
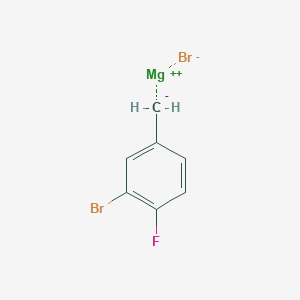

![5-Bromo-4-(methylthio)benzo[d][1,3]dioxole](/img/structure/B6359461.png)


